molecular formula C6H14O12P2 B3429449 1D-myo-inositol 1,4-bisphosphate CAS No. 74465-19-3

1D-myo-inositol 1,4-bisphosphate

Cat. No. B3429449
CAS RN: 74465-19-3
M. Wt: 340.12 g/mol
InChI Key: PELZSPZCXGTUMR-MBEOBJKWSA-N
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Description

1D-myo-inositol 1,4-bisphosphate is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of 1D-myo-inositol 1,4-bisphosphate . It is a major species at pH 7.3 . This compound belongs to the class of organic compounds known as inositol phosphates .


Synthesis Analysis

The synthesis of 1D-myo-inositol 1,4-bisphosphate has been accomplished using a novel combination of P and P chemistry and a new deprotection method for the 2,2,2-trichloroethyl group .


Molecular Structure Analysis

The molecular formula of 1D-myo-inositol 1,4-bisphosphate is C6H10O12P2 . Its average mass is 336.08390 and its mono-isotopic mass is 335.96475 . The InChI and SMILES strings provide detailed information about its molecular structure .


Chemical Reactions Analysis

The enzyme inositol-1,4-bisphosphate 1-phosphatase catalyzes the reaction of 1D-myo-inositol 1,4-bisphosphate with water to produce 1D-myo-inositol 4-phosphate and phosphate .

Scientific Research Applications

Role in Human Metabolism

1D-myo-inositol 1,4-bisphosphate plays a significant role in human metabolism. It is a human metabolite, which means it is produced during metabolic reactions in humans .

Involvement in Endocrine Signal Transduction

This compound is involved in many biological pathways, including endocrine signal transduction. It is incorporated into eukaryotic cell membranes as phosphatidyl-myo-inositol, the precursor of inositol triphosphate (InsP3). InsP3 acts as a second messenger in the transduction of several endocrine signals, including FSH, TSH, and insulin .

Role in Phosphatidylinositol Signaling System

1D-myo-inositol 1,4-bisphosphate is involved in the phosphatidylinositol signaling system. This system is crucial for various cellular functions, including cell growth, differentiation, and survival .

Role in Inositol Phosphate Metabolism

This compound participates in inositol phosphate metabolism, which is a crucial process for the regulation of cellular functions .

Hydrolysis of Phosphatidylinositol 4,5-bisphosphate

1D-myo-inositol 1,4-bisphosphate is involved in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtIns (4,5)P2) and the signaling molecule phosphatidylinositol 1,4,5-trisphosphate (PtIns (1,4,5)P3). This process modulates cellular signaling events .

Therapeutic Applications

Due to its involvement in endocrine signal transduction, 1D-myo-inositol 1,4-bisphosphate has therapeutic applications in ameliorating many gynecological and endocrinological diseases. It is a well-tolerated, effective alternative to classical insulin sensitizers and is useful in preventing and treating metabolic and reproductive disorders such as polycystic ovary syndrome (PCOS), gestational diabetes mellitus (GDM), and male fertility disturbances, like sperm abnormalities .

Mechanism of Action

Inositol 5-phosphatase converts inositol 1,4,5-trisphosphate to inositol 1,4-bisphosphate . It also converts phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 4-phosphate and inositol 1,3,4,5-tetrakisphosphate to inositol 1,3,4-trisphosphate in vitro .

Safety and Hazards

When handling 1D-myo-inositol 1,4-bisphosphate, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

1D-myo-inositol 1,4-bisphosphate plays a significant role in thyroid function and autoimmune diseases . It is a precursor of phosphoinositides that takes part in the phosphatidylinositol (PI) signal transduction pathway . Future research may focus on its role in the management of some thyroid diseases .

properties

IUPAC Name

[(2R,3R,5R,6S)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1-,2-,3-,4+,5?,6?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELZSPZCXGTUMR-MBEOBJKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O12P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401343047
Record name D-myo-Inositol 1,4-bisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401343047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1D-myo-inositol 1,4-bisphosphate

CAS RN

47055-78-7, 74465-19-3
Record name D-Myo-Inositol-1,4-Bisphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03158
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-myo-Inositol 1,4-bisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401343047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is inositol 1,4-bisphosphate generated in cells?

A1: Inositol 1,4-bisphosphate is primarily generated through the dephosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) by inositol 1,4,5-trisphosphate 5-phosphatase. [, , , , , ]

Q2: Can inositol 1,4-bisphosphate be directly hydrolyzed from membrane phospholipids?

A2: While the primary route for Ins(1,4)P2 formation is via Ins(1,4,5)P3 dephosphorylation, some studies suggest the possibility of direct hydrolysis of phosphatidylinositol 4-phosphate to Ins(1,4)P2 by phospholipase C. [, , , ]

Q3: What is the fate of inositol 1,4-bisphosphate in cells?

A3: Inositol 1,4-bisphosphate is further dephosphorylated to inositol 4-phosphate by a specific lithium-sensitive phosphatase, inositol polyphosphate 1-phosphatase. [, , , ]

Q4: Does inositol 1,4-bisphosphate play a direct role in calcium signaling?

A4: While Ins(1,4)P2 itself doesn't appear to directly mobilize calcium, its precursor, Ins(1,4,5)P3, is a potent activator of calcium release from intracellular stores. [, , ]

Q5: Are there any known interactions of inositol 1,4-bisphosphate with other signaling pathways?

A5: Research suggests that Ins(1,4)P2 might regulate nucleotide metabolism by inhibiting bisphosphate 3′-nucleotidase (BPntase). []

Q6: What is the molecular formula and weight of inositol 1,4-bisphosphate?

A6: The molecular formula of Ins(1,4)P2 is C6H14O12P2, and its molecular weight is 340.1 g/mol.

Q7: What spectroscopic techniques are used to characterize inositol 1,4-bisphosphate?

A7: Common spectroscopic techniques used include nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation and quantification. [, ]

Q8: Which enzymes are responsible for the metabolism of inositol 1,4-bisphosphate?

A8: Two main enzymes are involved: inositol 1,4,5-trisphosphate 5-phosphatase, which produces Ins(1,4)P2 from Ins(1,4,5)P3, and inositol polyphosphate 1-phosphatase, which dephosphorylates Ins(1,4)P2 to inositol 4-phosphate. [, , , ]

Q9: Is inositol polyphosphate 1-phosphatase specific for inositol 1,4-bisphosphate?

A9: Inositol polyphosphate 1-phosphatase can also dephosphorylate inositol 1,3,4-trisphosphate, but it exhibits higher affinity for Ins(1,4)P2. [, ]

Q10: How does lithium affect inositol 1,4-bisphosphate metabolism?

A10: Lithium ions inhibit inositol polyphosphate 1-phosphatase, leading to an accumulation of Ins(1,4)P2 in cells. This inhibition is often cited as a potential mechanism for lithium's therapeutic effects in treating bipolar disorder. [, , , , ]

Q11: Are there other known inhibitors of inositol 1,4-bisphosphate metabolism?

A11: Besides lithium, other inhibitors include phosphorothioate-containing analogues of Ins(1,4,5)P3, 2,3-diphosphoglycerate, and K-76 monocarboxylic acid. These compounds exhibit varying potencies and selectivities for different enzymes in the inositol phosphate pathway. [, , , ]

Q12: How does inositol 1,4-bisphosphate accumulation affect cellular processes?

A12: While the specific downstream effects of Ins(1,4)P2 accumulation are not fully understood, it can potentially alter various cellular processes by impacting inositol phosphate signaling dynamics, potentially influencing calcium homeostasis and other downstream pathways. [, , , ]

Q13: Are there any known physiological roles for inositol 1,4-bisphosphate?

A13: Research suggests possible roles in regulating nucleotide metabolism and potentially modulating other signaling pathways, but its precise physiological functions require further investigation. [, ]

Q14: How is inositol 1,4-bisphosphate measured in biological samples?

A14: Common methods include radiolabeling techniques using [3H]inositol or [32P] followed by separation and quantification using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). [, , , , , , , ]

Q15: What are some research applications of inositol 1,4-bisphosphate?

A15: Ins(1,4)P2 and its analogs are valuable tools for studying inositol phosphate signaling pathways, investigating enzyme kinetics and inhibition, and exploring potential therapeutic targets. [, , , , , ]

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